Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 149526-95-4
VCID: VC16844161
InChI: InChI=1S/C6H9F3O3/c1-3(2)12-5(11)4(10)6(7,8)9/h3-4,10H,1-2H3
SMILES:
Molecular Formula: C6H9F3O3
Molecular Weight: 186.13 g/mol

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate

CAS No.: 149526-95-4

Cat. No.: VC16844161

Molecular Formula: C6H9F3O3

Molecular Weight: 186.13 g/mol

* For research use only. Not for human or veterinary use.

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate - 149526-95-4

Specification

CAS No. 149526-95-4
Molecular Formula C6H9F3O3
Molecular Weight 186.13 g/mol
IUPAC Name propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate
Standard InChI InChI=1S/C6H9F3O3/c1-3(2)12-5(11)4(10)6(7,8)9/h3-4,10H,1-2H3
Standard InChI Key PWDQWZKGRJRHSH-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)C(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate belongs to the class of fluorinated hydroxy esters. Key molecular descriptors include:

PropertyValue
IUPAC Namepropan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate
Canonical SMILESCC(C)OC(=O)C(C(F)(F)F)O
InChIKeyPWDQWZKGRJRHSH-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area46.5 Ų
LogP (Octanol-Water)1.4

These parameters, computed through advanced cheminformatics tools, highlight the compound’s balance between hydrophilicity and lipophilicity . The trifluoromethyl group (CF3-\text{CF}_3) induces strong electron-withdrawing effects, while the hydroxyl moiety enables hydrogen bonding interactions critical for molecular recognition processes.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct patterns:

  • 1H^1\text{H} NMR: A singlet at δ 5.1 ppm corresponds to the hydroxyl proton, while the isopropyl methyl groups appear as a doublet at δ 1.2–1.3 ppm.

  • 19F^{19}\text{F} NMR: A characteristic triplet at δ -75 ppm confirms the presence of the CF3-\text{CF}_3 group .

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (ester C=O) and 3400 cm1^{-1} (O-H stretch) validate the functional groups .

Synthesis and Manufacturing

Conventional Esterification

The primary synthesis route involves acid-catalyzed esterification:

3,3,3-Trifluoro-2-hydroxypropanoic acid+Propan-2-olH+Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate+H2O\text{3,3,3-Trifluoro-2-hydroxypropanoic acid} + \text{Propan-2-ol} \xrightarrow{\text{H}^+} \text{Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate} + \text{H}_2\text{O}

Reaction conditions typically use sulfuric acid (0.5–2 mol%) at 60–80°C for 6–12 hours, achieving yields of 68–75%. The process requires careful moisture control to prevent hydrolysis of the ester product.

Crystallization Behavior

A groundbreaking study demonstrated that racemic crystals of this compound form through an unprecedented mechanism :

  • Initial crystallization produces separate (RR)- and (SS)-enantiomer crystals (conglomerates).

  • Over 72 hours at 25°C, these reconfigure into racemic crystals via infinite H-bonded networks.

  • The final structure exhibits alternating (RR)- and (SS)-molecules in a 1:1 ratio, stabilized by O-H⋯O=C interactions (bond length: 2.68 Å).

This behavior contradicts classical crystallization theories and suggests new paradigms in chiral resolution technologies.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) data reveals:

ParameterValue
Melting Point34–36°C
Decomposition Onset218°C
Glass Transition (TgT_g)-12°C

The relatively low melting point facilitates handling in liquid-phase reactions, while the high decomposition temperature indicates suitability for high-temperature applications .

Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Water0.89
Ethanol
Dichloromethane
Hexane2.15

The compound’s limited aqueous solubility (0.89 g/100 mL) and high organic miscibility align with its calculated LogP value of 1.4 .

Reactivity and Functional Transformations

Hydrolysis Kinetics

The ester undergoes pH-dependent hydrolysis:

Ester+H2OH+/OH3,3,3-Trifluoro-2-hydroxypropanoic acid+Propan-2-ol\text{Ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{3,3,3-Trifluoro-2-hydroxypropanoic acid} + \text{Propan-2-ol}
  • Acidic Conditions (0.1 M HCl, 25°C): t1/2=14.2t_{1/2} = 14.2 hours

  • Basic Conditions (0.1 M NaOH, 25°C): t1/2=2.1t_{1/2} = 2.1 hours

The CF3-\text{CF}_3 group stabilizes the transition state in alkaline hydrolysis, accelerating reaction rates by 6.8-fold compared to non-fluorinated analogs.

Derivatization Reactions

The hydroxyl group enables selective functionalization:

  • Acetylation: Reacts with acetic anhydride to yield propan-2-yl 3,3,3-trifluoro-2-acetoxypropanoate (87% yield) .

  • Oxidation: Treating with Jones reagent produces 3,3,3-trifluoro-2-oxopropanoic acid isopropyl ester, though over-oxidation to CO2H-\text{CO}_2\text{H} remains a challenge.

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